22-Tricosenoic acid

Electron beam microlithography Langmuir-Blodgett photoresist Omega-unsaturated fatty acid synthesis

Generic VLCFAs fail in high-resolution e-beam patterning because double-bond migration impurities disrupt terminal crosslinking. 22-Tricosenoic acid eliminates this variable with a structurally pure ω-1 olefin. • Terminal C=C crosslinks upon electron exposure for negative-tone photoresist patterning • LB monolayer thickness locked at 2.92-2.95 nm; tilt angle tunable from 15° to 25° via surface pressure • ≥97% purity (neutralization titration) ensures minimal isomer contamination Supplied as a white crystalline solid with full CoA. Ships ambient; for R&D use only.

Molecular Formula C23H44O2
Molecular Weight 352.6 g/mol
CAS No. 65119-95-1
Cat. No. B1202225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Tricosenoic acid
CAS65119-95-1
Molecular FormulaC23H44O2
Molecular Weight352.6 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2H,1,3-22H2,(H,24,25)
InChIKeyYGTSVJQQDISEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22-Tricosenoic Acid (CAS 65119-95-1): A Terminal Olefinic Very Long-Chain Fatty Acid for Langmuir-Blodgett Films and Specialty Material Science


22-Tricosenoic acid (CAS 65119-95-1) is a very long-chain monounsaturated fatty acid (VLCFA) with the molecular formula C₂₃H₄₄O₂ and a molecular weight of 352.6 g/mol [1]. It belongs to the class of ω-unsaturated carboxylic acids, characterized by a single carbon-carbon double bond at the terminal (ω-1) position of its 23-carbon aliphatic chain [2]. This terminal olefinic structure imparts distinct physicochemical properties and reactivity profiles, particularly in the formation of organized molecular films via the Langmuir-Blodgett (LB) technique and in applications requiring polymerizable terminal groups [3].

22-Tricosenoic Acid Procurement: Why Alternative VLCFAs Cannot Substitute Its Terminal Double Bond in Material Science Applications


Generic substitution of 22-tricosenoic acid with other very long-chain fatty acids (VLCFAs), such as nervonic acid (C24:1, Δ15) or saturated tricosanoic acid (C23:0), is not scientifically viable in its primary application spaces. The compound's defining feature is its terminal ω-1 double bond, which serves as the critical polymerization site in negative-tone photoresists for electron-beam microlithography [1]. Impurities from double bond migration or hydrogenation, which can occur during the synthesis of VLCFA analogs, are known to interfere with the crosslinking efficiency of this terminal group, leading to poor resolution in resist patterning [2]. Furthermore, in Langmuir-Blodgett (LB) film fabrication, the chain length and terminal unsaturation of 22-tricosenoic acid dictate a specific molecular tilt angle and monolayer thickness that are not replicated by saturated or internally unsaturated VLCFAs [3].

22-Tricosenoic Acid (CAS 65119-95-1): Quantitative Evidence Guide for Scientific and Industrial Selection


Ultra-High Purity Requirements for Electron Beam Lithography: Why 22-Tricosenoic Acid's Synthesis Purity Outweighs Generic VLCFAs

For applications in electron beam microlithography, 22-tricosenoic acid functions as a negative-tone resist where its terminal double bond undergoes polymerization upon electron exposure. The presence of trace impurities with internal double bonds or saturated analogs, which are common byproducts in the synthesis of VLCFA analogs, inhibits this crosslinking process, directly reducing resolution. A patent describing an improved synthesis specifically for 22-tricosenoic acid emphasizes that high purity is 'necessary for high resolution' because by-products 'interfere with the x-ray or electron beam polymerization of the terminal double bond' [1]. In contrast, standard VLCFAs like nervonic acid or erucic acid, which are typically produced for nutritional or industrial lubricant applications, do not have such stringent purity requirements for double bond positional isomerism. Commercial 22-tricosenoic acid for research is specified at ≥95.0% (GC) and ≥97.0% (titration) [2].

Electron beam microlithography Langmuir-Blodgett photoresist Omega-unsaturated fatty acid synthesis

Langmuir-Blodgett Film Monolayer Thickness: 22-Tricosenoic Acid Provides a Defined and Reproducible Nanometer-Scale Building Block

The thickness of a single monolayer in Langmuir-Blodgett (LB) films is a critical parameter for nanofabrication and optical waveguide applications. For 22-tricosenoic acid multilayers deposited on silicon, reflectometric measurements determined a monolayer thickness of 2.949 ± 0.031 nm for an 84-layer film and 2.921 ± 0.014 nm for a 28-layer film [1]. This value is a direct consequence of the molecule's 23-carbon chain length and the specific tilt angle imposed by the terminal carboxyl headgroup and ω-1 double bond. In comparison, arachidic acid (C20:0), a shorter-chain saturated fatty acid commonly used in LB film studies, exhibits a monolayer thickness of approximately 2.6-2.7 nm under similar deposition conditions [2]. This difference in thickness directly impacts the optical and dielectric properties of the resulting multilayer assemblies.

Langmuir-Blodgett films Nanofabrication Organic thin films

Molecular Tilt Angle Control in LB Films: A Pressure-Dependent Property Unique to 22-Tricosenoic Acid's Terminal Unsaturation

The molecular tilt angle of fatty acid chains in Langmuir-Blodgett films is a key determinant of film density, optical anisotropy, and dielectric properties. Reflection high-energy electron diffraction (RHEED) studies on 22-tricosenoic acid multilayers have demonstrated that the tilt angle of the molecular chains (measured from the surface normal) can be continuously and monotonically tuned from approximately 15° to 25° by varying the deposition surface pressure from 25 to 42 mN/m [1]. This tunability is attributed to the incorporation of water and is specific to the chain length and terminal group. Saturated fatty acids with similar chain lengths, such as behenic acid (C22:0), typically exhibit a more restricted range of tilt angles or a fixed, pressure-independent orientation in their stable phases [2].

Langmuir-Blodgett films Molecular orientation Surface pressure

Melting Point and Physicochemical Profile: A Distinct Thermal Signature for Purity Verification and Formulation

The melting point of 22-tricosenoic acid is a practical differentiator for both purity verification and formulation science. The compound exhibits a melting point range of 75.1-75.2°C as reported in authoritative databases [1], with commercial specifications indicating a range of 74.0-78.0°C [2]. This is in contrast to its saturated analog, tricosanoic acid (C23:0), which has a significantly higher melting point of 79-81°C due to the absence of the terminal cis-double bond that disrupts crystalline packing [3]. Similarly, the next-longer chain ω-unsaturated fatty acid, 15-tetracosenoic acid (nervonic acid, C24:1), has a melting point of 42-43°C [4], reflecting the influence of an internal versus terminal double bond on intermolecular forces.

Physicochemical properties Melting point Purity analysis

22-Tricosenoic Acid (CAS 65119-95-1): Optimal Research and Industrial Deployment Scenarios Based on Quantitative Evidence


High-Resolution Negative-Tone Electron Beam Resist

This application leverages the terminal ω-1 double bond of 22-tricosenoic acid for crosslinking upon electron exposure, a property not shared by internally unsaturated or saturated VLCFAs. Procurement of the highest purity material (≥97% titration) is essential, as even trace impurities from double bond migration are known to degrade resist resolution. The compound is deposited as an ultrathin Langmuir-Blodgett film to create patterned structures for semiconductor or nanodevice fabrication [1].

Fabrication of Precisely Controlled Optical Waveguides and Anisotropic Thin Films

The demonstrated ability to tune the molecular tilt angle of 22-tricosenoic acid from 15° to 25° by adjusting the LB deposition surface pressure (25-42 mN/m) offers a unique fabrication lever for controlling the optical anisotropy and dielectric tensor of the resulting multilayer films. This is not achievable with saturated VLCFA analogs, which lack this pressure-dependent tunability. The reproducible monolayer thickness of 2.92-2.95 nm further enables precise engineering of film thickness for waveguide applications [2].

Analytical Standard for Very Long-Chain Fatty Acid Research

The distinct physicochemical properties of 22-tricosenoic acid, including its specific melting point (74-78°C) and unique retention time in gas chromatography due to its 23-carbon chain and terminal unsaturation, make it a valuable reference standard for the identification and quantification of rare VLCFAs in biological and environmental samples. Its use as a standard ensures accurate peak assignment and quantification in complex fatty acid methyl ester (FAME) analyses [3].

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